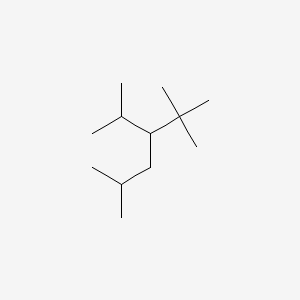

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

62199-81-9 |

|---|---|

分子式 |

C12H26 |

分子量 |

170.33 g/mol |

IUPAC 名称 |

2,2,5-trimethyl-3-propan-2-ylhexane |

InChI |

InChI=1S/C12H26/c1-9(2)8-11(10(3)4)12(5,6)7/h9-11H,8H2,1-7H3 |

InChI 键 |

GZFAXOCUKPGWEA-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(C)C)C(C)(C)C |

规范 SMILES |

CC(C)CC(C(C)C)C(C)(C)C |

产品来源 |

United States |

Foundational Concepts in Branched Alkane Research

Theoretical Frameworks for Alkane Isomerism and Conformation

Alkanes, composed of carbon and hydrogen atoms linked by single bonds, exhibit both structural and conformational isomerism. organicmystery.com Structural isomers are molecules with the same molecular formula but different structural arrangements. libretexts.org For instance, butane (B89635) (C4H10) exists as both a straight-chain molecule and a branched isomer, 2-methylpropane. libretexts.org The number of possible structural isomers increases with the number of carbon atoms. organicmystery.com

Conformational isomerism, on the other hand, arises from the rotation around carbon-carbon single (sigma) bonds. libretexts.orgmaricopa.edu These different spatial arrangements are known as conformations or conformers. organicmystery.compressbooks.pub While the rotation around a C-C bond is relatively free, it is not completely without energy barriers. organicmystery.com The weak repulsive interactions between adjacent bonds, known as torsional strain, require a small amount of energy to overcome during rotation. organicmystery.com

Two key conformations are the "staggered" and "eclipsed" forms. pressbooks.pub In the staggered conformation, the hydrogen atoms on adjacent carbons are as far apart as possible, resulting in the lowest energy state. libretexts.org Conversely, in the eclipsed conformation, these hydrogens are aligned, leading to higher energy due to increased repulsion. libretexts.org The energy difference between these two states is the barrier to rotation. maricopa.edu To visualize these three-dimensional structures, chemists utilize various representations, including perspective formulas, sawhorse projections, and, most commonly, Newman projections. organicmystery.compressbooks.pub A Newman projection views the molecule along a specific C-C bond, representing the front carbon as a dot and the back carbon as a circle. libretexts.org

Significance of Highly Branched Alkanes in Advanced Organic Chemistry

Highly branched alkanes are of particular interest in advanced organic chemistry due to their unique properties and applications. Their branching affects their physical properties, such as boiling point. Compared to their linear isomers, branched alkanes generally have lower boiling points due to reduced intermolecular forces. youtube.com

A crucial application of highly branched alkanes is in fuel production. They are valued for their high octane (B31449) ratings, which help prevent engine knocking. youtube.comstackexchange.com The octane number of a fuel is determined by comparing its combustion characteristics to a mixture of iso-octane (a highly branched alkane) and n-heptane (a straight-chain alkane). stackexchange.com The more stable radicals formed from branched alkanes during combustion lead to a slower, more controlled reaction, which is desirable in internal combustion engines. stackexchange.com

Positioning 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE within the Scope of Branched Hydrocarbon Investigations

This compound is a specific example of a highly branched alkane. Its systematic IUPAC name is 2,2,5-trimethyl-3-propan-2-ylhexane. nih.gov This compound, with the chemical formula C12H26, serves as a subject for studying the impact of complex branching on the properties and behavior of hydrocarbons. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 62199-81-9 chemicalbook.com |

| Molecular Formula | C12H26 nih.gov |

| Molecular Weight | 170.33 g/mol nih.gov |

| Boiling Point | 180°C |

| Density | 0.7620 g/cm³ |

| Refractive Index | 1.4260 |

The study of such molecules contributes to a deeper understanding of structure-property relationships in organic chemistry. Research into the synthesis and characteristics of compounds like this compound and its isomers, such as 3-isopropyl-2,4,5-trimethylhexane, provides valuable data for developing predictive models and for applications in various fields, including fuel science and materials chemistry. chemspider.comresearchgate.net

Computational and Theoretical Investigations of 3 Isopropyl 2,2,5 Trimethylhexane and Isomeric Branched Hydrocarbons

Quantum Chemical Approaches to Electronic Structure and Energetics

Quantum chemistry lies at the heart of modern computational investigations into molecular properties. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can predict a wide range of properties, including molecular geometries, energies, and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. pressbooks.pub Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy of a system. For a molecule like 3-isopropyl-2,2,5-trimethylhexane, DFT is instrumental in locating the minimum energy structures, which correspond to the most stable three-dimensional arrangements of the atoms.

Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly employed for such calculations. nih.govumich.edu The choice of functional and basis set is crucial, as it impacts the accuracy of the results. For instance, the M06-2X functional has been shown to provide good results for systems where dispersion forces are significant, a key consideration for branched alkanes. stackexchange.com A DFT steric analysis of linear and branched alkanes has revealed that branched alkanes exhibit less destabilizing DFT steric energy compared to their linear counterparts. stackexchange.comnih.gov This is counteracted by a quantum energy term, leaving the electrostatic energy as a key factor favoring branching. stackexchange.comnih.gov

To illustrate the application of DFT, one could perform a geometry optimization of this compound. This would involve an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is found. A subsequent frequency calculation can confirm that this structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for a Branched Alkane

| Parameter | Value |

| C-C Bond Length (Å) | 1.53 - 1.55 |

| C-H Bond Length (Å) | 1.09 - 1.11 |

| C-C-C Bond Angle (°) | 108 - 112 |

| Dihedral Angles (°) | Varied (dependent on conformation) |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that, in principle, rely only on fundamental physical constants. dntb.gov.ua These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for calculating energies.

High-level ab initio methods like Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" for accuracy in computational chemistry. However, due to their computational expense, they are typically used for smaller molecules or to benchmark other, less costly methods. For a molecule the size of this compound, a full CCSD(T) calculation with a large basis set would be computationally prohibitive.

A common strategy is to use a more computationally efficient method, such as DFT or a lower-level ab initio method like Møller-Plesset perturbation theory (MP2), for geometry optimization, followed by a single-point energy calculation at a higher level of theory. nih.gov Composite methods like the CBS-QB3 have also been shown to predict standard enthalpies of formation for hydrocarbons with good accuracy. These approaches can provide highly accurate predictions of relative energies between different isomers or conformers. For instance, ab initio calculations have been used to elucidate the greater stability of branched alkanes compared to their linear isomers, attributing this to factors beyond simple steric arguments. nih.gov

Table 2: Comparison of Relative Energies for Alkane Isomers (kcal/mol) from Different Computational Methods

| Isomer Pair | Experimental ΔHf | DFT (B3LYP) | Ab Initio (CBS-QB3) |

| n-Hexane vs. 2-Methylpentane | -1.7 | -1.6 | -1.8 |

| n-Hexane vs. 3-Methylpentane | -1.5 | -1.4 | -1.6 |

| n-Hexane vs. 2,2-Dimethylbutane | -4.8 | -4.5 | -4.9 |

| n-Hexane vs. 2,3-Dimethylbutane | -3.8 | -3.6 | -3.9 |

Note: This table presents representative data for hexane (B92381) isomers to illustrate the accuracy of different computational methods. The values are approximate and sourced from general findings in the literature.

Semi-empirical and Empirical Force Field Parameterization for Branched Alkanes

While quantum mechanical methods provide a detailed electronic description, their computational cost can be a limitation for studying very large systems or for performing long molecular dynamics simulations. Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a faster alternative. osti.govmaricopa.edu Methods like AM1 and PM3 have been used for organic molecules, but their accuracy for detailed conformational analysis of complex alkanes can be limited. researchgate.net

Empirical force fields, used in molecular mechanics (MM) simulations, eschew quantum mechanics altogether and treat molecules as a collection of atoms interacting via a set of classical potential energy functions. umich.edu The accuracy of MM simulations is entirely dependent on the quality of the force field parameters. For branched alkanes, developing accurate parameters is challenging due to the complex interplay of steric and torsional effects.

Force fields like OPLS (Optimized Potentials for Liquid Simulations) and AMBER (Assisted Model Building with Energy Refinement) have specific parameter sets for alkanes. stackexchange.comumich.edu These parameters are often refined by fitting to high-level ab initio calculations and experimental data, such as heats of vaporization and liquid densities. nih.gov For highly crowded molecules like this compound, standard force field parameters may need further refinement to accurately model the significant steric strain.

Conformational Analysis and Rotational Isomerism of Branched Alkanes

The single bonds in alkanes allow for rotation, leading to different spatial arrangements of the atoms known as conformations. mdpi.com The study of these conformations and their relative energies is crucial for understanding the physical and chemical properties of molecules.

Exploration of Conformational Energy Landscapes and Barriers to Rotation

The potential energy of a molecule changes as its bonds rotate. A plot of potential energy versus a dihedral angle is known as a conformational energy landscape. For a simple molecule like butane (B89635), this landscape shows energy minima for the staggered conformations (anti and gauche) and energy maxima for the eclipsed conformations.

For a complex molecule like this compound, the conformational landscape is significantly more intricate, with multiple rotatable bonds leading to a vast number of possible conformations. Computational methods are essential for exploring this landscape, identifying the low-energy conformers, and calculating the energy barriers that separate them. The energy difference between the most stable and least stable conformations is known as the barrier to rotation. mdpi.com The origin of these rotational barriers is a topic of ongoing discussion, with contributions from both steric repulsion and hyperconjugation being considered.

Table 3: Representative Rotational Energy Barriers (kcal/mol) in Alkanes

| Molecule | Rotational Barrier |

| Ethane | ~2.9 |

| Propane | ~3.4 |

| n-Butane (anti to gauche) | ~3.8 |

| n-Butane (eclipsed) | ~4.5 - 5.0 |

Note: This table provides well-established rotational barrier energies for simple alkanes to illustrate the concept. The barriers in this compound would be more complex and dependent on the specific bond being rotated.

Impact of Steric Crowding and Branching Patterns on Conformational Preferences

The presence of bulky substituents, such as isopropyl and tert-butyl groups, has a profound impact on the conformational preferences of alkanes. Steric hindrance, the repulsive interaction that occurs when non-bonded atoms are forced into close proximity, plays a dominant role in determining the most stable conformations.

In highly branched alkanes, severe steric crowding can lead to distortions from ideal staggered conformations, such as increased bond angles and elongated bond lengths, to alleviate the strain. For example, in molecules with adjacent tert-butyl groups, significant structural deformations are observed. The most stable conformation for any alkane is generally the one that minimizes these steric repulsions, often by placing the largest groups as far apart as possible (an anti-arrangement).

Computational Algorithms for Exhaustive Conformational Searching

The biological and chemical properties of molecules are intrinsically linked to their three-dimensional structures or conformations. For flexible molecules like branched alkanes, a multitude of conformations can exist, necessitating the use of computational algorithms to explore the vast conformational space. The primary challenge in this exploration is the "multiple-minima problem," where a system can become trapped in a local energy minimum, preventing a full search of all possible conformations. nih.gov

To overcome this, various algorithms have been developed to search the conformational space more efficiently than traditional molecular dynamics. These methods often involve re-engineering the fundamental rules of simulation to accelerate the exploration process. nih.gov Notable algorithms include:

Systematic or Stochastic Searches: These methods involve systematically or randomly changing torsion angles to generate different conformers.

Hybrid Monte Carlo (HMC): This algorithm combines elements of both Monte Carlo and molecular dynamics methods to explore conformational space more effectively. nih.gov

PEACS (Potential Energy Annealing with Conformation Searching): This is another advanced algorithm designed to navigate complex potential energy surfaces. nih.gov

Kennard-Stone-Based Algorithms: These algorithms are used to select a diverse and uniformly distributed set of conformations from a larger ensemble, often generated by a lower-level theory like molecular dynamics. This representative set can then be optimized using more computationally expensive, higher-level theories to refine the results. The selection is based on a distance measure, ensuring the chosen conformations are as structurally different from each other as possible.

The application of these algorithms allows for a more thorough understanding of the accessible conformations of branched alkanes like this compound, which is crucial for accurately predicting their physical and chemical properties.

Molecular Dynamics Simulations for Condensed Phase Behavior and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of fluids at the molecular level. By simulating the movement and interactions of individual molecules over time, MD can provide detailed insights into the condensed phase properties of substances like this compound. researchgate.net These simulations are particularly valuable for understanding phase behavior and transport phenomena in complex hydrocarbon systems, including those under the influence of nano-confinement, which can significantly alter fluid properties compared to bulk conditions. mdpi.commdpi.comnih.gov

Development and Validation of Intermolecular Potentials for Branched Hydrocarbons

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the intermolecular potential, or force field, used to describe the interactions between molecules. For hydrocarbons, united-atom (UA) models are commonly employed, where groups of atoms (e.g., CH₃, CH₂, CH) are treated as single interaction sites. researchgate.netresearchgate.net This coarse-graining reduces computational cost while retaining essential molecular features.

The development of these potentials involves several key steps:

Functional Form Selection: The interactions are typically described by functions like the Lennard-Jones (LJ) potential, which models both repulsive and attractive forces between sites. researchgate.netresearchgate.net

Parameterization: The parameters of the potential (e.g., the size σ and energy well-depth ε of LJ sites) are tuned to reproduce experimental data for a set of reference molecules. For branched alkanes, this involves developing specific parameters for branch points (CH groups) to be used alongside existing parameters for linear segments. researchgate.net

Validation: The resulting force field is then validated by testing its ability to predict properties for molecules and conditions not used in the parameterization process. United-atom potentials like the TraPPE-UA force field have been shown to accurately describe the viscosity and thermodynamic properties of various branched alkanes. researchgate.netresearchgate.net

A modified n-6 potential has been explored to represent transport properties of n-paraffins over a range of temperatures and pressures. nih.gov The tunable softness of this potential allows for the adjustment of transport properties by modulating density fluctuations, while leaving thermodynamic properties like liquid density largely unchanged. nih.gov

Table 1: Example of United-Atom Lennard-Jones Parameters for Alkanes This table contains representative values. Specific force fields may have different parameters.

| Group | ε/kB (K) | σ (Å) |

|---|---|---|

| CH3 | 98 | 3.75 |

| CH2 | 46 | 3.95 |

| CH (branch) | 10 | 4.67 |

Simulation of Self-Diffusion and Viscosity in Branched Alkane Liquids

Self-diffusion and viscosity are crucial transport properties that describe the flow behavior of liquids. MD simulations are widely used to calculate these properties for alkanes. The self-diffusion coefficient (D) is typically calculated from the mean-squared displacement of molecules over time, while viscosity (η) can be determined using methods based on the Green-Kubo relations or by simulating fluid flow.

Studies have shown that MD simulations using validated force fields can accurately predict the viscosity and self-diffusion coefficients of linear and branched alkanes. acs.orgdiva-portal.org For instance, models based on the ePC-SAFT equation of state have been developed to describe these properties for various alkanes, including branched isomers, with good agreement with experimental data. acs.orgdiva-portal.org These models use a single set of molecular parameters to simultaneously describe both thermodynamic and transport properties. acs.orgdiva-portal.org

The temperature dependence of both viscosity and self-diffusion is often well-described by an Arrhenius-type relationship, and activation energies derived from simulations are comparable to experimental results. researchgate.netkoreascience.kr Simulations have also revealed that the self-diffusion of alkanes in mixtures can be influenced by local structure and free volume, especially at interfaces. nih.gov

Long-Time Dynamics and Relaxation Processes in Branched Alkane Systems

For linear and lightly branched alkanes, these simulations can test the applicability of theoretical models like the Rouse model, which describes the dynamics of polymer chains. koreascience.kr Comparisons between simulation results and the Rouse model for short n-alkanes have shown that these molecules are far from the ideal Rouse regime, indicating more complex dynamics. researchgate.netkoreascience.kr The study of relaxation processes is crucial for understanding how molecular architecture, such as the presence and position of branches in molecules like this compound, affects the viscoelastic properties of the fluid.

Theoretical Thermochemistry and Energetic Equilibria of Branched Alkanes

Theoretical thermochemistry provides a powerful framework for calculating the energetic properties of molecules, offering insights into their relative stability and reactivity. For branched alkanes, a key observation is that they are generally more thermodynamically stable than their straight-chain isomers. nih.govstackexchange.com This increased stability is reflected in their heats of formation and combustion.

Computational methods like Density Functional Theory (DFT) and machine learning models are used to predict these properties. nih.govacs.org DFT analysis has revealed that the higher stability of branched alkanes can be attributed to a combination of electrostatic and correlation energy effects, which overcome a destabilizing steric energy component. nih.gov Group additivity schemes, where the total enthalpy of a molecule is estimated by summing contributions from its constituent groups, are also widely used and can provide accurate predictions. researchgate.net

Calculation of Standard Enthalpies and Gibbs Free Energies of Formation

The standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic quantities that define the stability of a compound relative to its constituent elements in their standard states. wikipedia.org

Standard Enthalpy of Formation (ΔHf°): For alkanes, ΔHf° is a measure of their thermodynamic stability. It is a well-established fact that branched alkanes have more negative (i.e., more favorable) heats of formation compared to their linear isomers with the same number of carbon atoms. stackexchange.comstackexchange.com This means less energy is required to form them from elements, indicating greater stability. This difference in stability also means that branched alkanes release less heat upon combustion. stackexchange.comkhanacademy.org

Computational methods for calculating ΔHf° include:

Group Contribution Methods: These methods, pioneered by Benson, estimate ΔHf° by summing pre-determined values for different chemical groups. More advanced methods use second-order groups to account for interactions between neighboring groups, improving accuracy. nih.gov

Quantum Chemistry Calculations: High-level quantum mechanical calculations can provide very accurate ΔHf° values.

Linear Regression and Machine Learning: Models can be trained on experimental data for smaller alkanes to predict the properties of larger or more complex isomers with high accuracy. acs.orgnih.gov

Standard Gibbs Free Energy of Formation (ΔGf°): The standard Gibbs free energy of formation determines the spontaneity of a reaction under standard conditions. It can be calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°) using the equation: ausetute.com.aukhanacademy.org

ΔGf° = ΔHf° - TΔSf°

ΔGf° can also be estimated using quantitative structure-property relationship (QSPR) models that correlate it with various molecular descriptors, such as molecular connectivity indices, van der Waals volume, and topological state indices. tsijournals.com These models provide a way to estimate thermodynamic stability based on molecular structure. tsijournals.com

Table 2: Comparison of Standard Enthalpies of Formation (ΔHf°) for C8H18 Isomers Illustrates the general trend of increasing stability with branching. Values are approximate and for the gas phase at 298.15 K.

| Compound Name | Structure Type | Approximate ΔHf° (kJ/mol) |

|---|---|---|

| n-Octane | Linear | -208 |

| 2-Methylheptane | Branched | -212 |

| 2,2,4-Trimethylpentane | Highly Branched | -224 |

Mechanistic Investigations of 3 Isopropyl 2,2,5 Trimethylhexane and Branched Alkane Reactivity

Free Radical Reactions and Functionalization Pathways

The functionalization of alkanes such as 3-isopropyl-2,2,5-trimethylhexane often proceeds through free-radical pathways, particularly in halogenation reactions. These reactions are fundamental in converting inert alkanes into more versatile functionalized molecules.

Initiation, Propagation, and Termination Mechanisms in Alkane Halogenation

Free-radical halogenation is a classic example of a chain reaction, which unfolds in three distinct stages: initiation, propagation, and termination. wikipedia.org This process is typically initiated by the input of energy in the form of ultraviolet (UV) light or heat. masterorganicchemistry.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two highly reactive halogen radicals (X•). The halogen-halogen bond is relatively weak, making this dissociation feasible under UV irradiation or elevated temperatures.

Initiation Step: X₂ + energy (hν or Δ) → 2 X•

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the radical, allowing the chain reaction to continue.

A halogen radical abstracts a hydrogen atom from the alkane, in this case, this compound, to form a hydrogen halide (H-X) and an alkyl radical.

The resulting alkyl radical then reacts with another halogen molecule to form the halogenated alkane product and a new halogen radical, which can then participate in another cycle of propagation.

Propagation Steps: R-H + X• → R• + H-X R• + X₂ → R-X + X•

Termination: The chain reaction ceases when two free radicals combine with each other, neutralizing their reactivity. This can happen in several ways, including the combination of two halogen radicals, an alkyl radical and a halogen radical, or two alkyl radicals. wikipedia.org

Termination Steps: X• + X• → X₂ R• + X• → R-X R• + R• → R-R

Regioselectivity and Stereochemical Considerations in Radical Abstraction

The regioselectivity of free-radical halogenation is determined by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. chegg.com This is because alkyl groups are electron-donating and help to stabilize the electron-deficient radical center. masterorganicchemistry.com Consequently, the hydrogen atom that is abstracted is the one that leads to the formation of the most stable radical.

In the case of this compound, there are primary, secondary, and tertiary C-H bonds. The single tertiary hydrogen at the C-3 position is the most likely site for hydrogen abstraction, as it forms the most stable tertiary radical.

The selectivity of the halogen plays a crucial role. youtube.com Bromination is highly selective and will overwhelmingly favor abstraction of the tertiary hydrogen. masterorganicchemistry.com Chlorination is less selective and will yield a mixture of products, although the tertiary chloride will still be the major product. youtube.com The relative reactivity for chlorination at primary, secondary, and tertiary positions is generally cited as 1 : 3.8 : 5, respectively. wikipedia.org

To predict the product distribution for monochlorination of this compound, one must consider both the statistical number of each type of hydrogen and their relative reactivity.

Predicted Product Distribution for Monochlorination of this compound

| Hydrogen Type | Number of Hydrogens (N) | Relative Reactivity (R) | (N x R) | % Yield |

|---|---|---|---|---|

| Primary (on C1, C6, and isopropyl methyls) | 15 | 1 | 15 | ~54.5% |

| Secondary (on C4) | 2 | 3.8 | 7.6 | ~27.5% |

| Tertiary (on C3 and C5) | 2 | 5 | 10 | ~36.2% |

From a stereochemical perspective, if the halogenation reaction creates a new chiral center, a racemic mixture of enantiomers is typically formed. pearson.com This is because the intermediate alkyl radical is trigonal planar, and the incoming halogen has an equal probability of attacking from either face of the plane.

Metal-Catalyzed Oxidative Functionalization of C-H Bonds

Beyond radical halogenation, the C-H bonds of alkanes can be functionalized through metal-catalyzed oxidation. These reactions offer alternative pathways to introduce functionality into saturated hydrocarbons. Common mechanisms include oxidative addition and σ-bond metathesis, often employing transition metal complexes. In these processes, an electron-rich, low-valent metal can insert into a C-H bond, or an early transition metal can facilitate a σ-bond metathesis.

Another significant pathway involves the generation of high-valent metal-oxo species. These powerful oxidizing agents can abstract a hydrogen atom from the alkane to form an alkyl radical. This radical can then be trapped in various ways, often by rebounding with the metal complex to form an oxygenated product. While specific studies on this compound are not prevalent, the principles of these catalytic systems are applicable to such highly branched alkanes, with reactivity often favoring the weaker C-H bonds at tertiary centers.

Theoretical Characterization of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for understanding the intermediates and transition states that govern the reactivity of branched alkanes like this compound. Density Functional Theory (DFT) calculations are frequently used to model the geometries and energies of the species involved in reaction mechanisms.

For free-radical halogenation, theoretical studies can calculate the bond dissociation energies (BDEs) for the various C-H bonds in the molecule. These calculations typically confirm that tertiary C-H bonds have lower BDEs than secondary and primary bonds, thus rationalizing the observed regioselectivity. The transition state for the hydrogen abstraction step can also be modeled to understand the energy barriers for the formation of different radical intermediates, further explaining why the formation of the more stable tertiary radical is kinetically favored.

In the context of acid-catalyzed reactions, such as cracking or isomerization, theoretical methods are used to study the stability of carbocation intermediates. For this compound, protonation or hydride abstraction would lead to various carbocations. The stability of these carbocations follows the same trend as radicals (tertiary > secondary > primary), a principle well-supported by computational analyses of hyperconjugation and inductive effects. Simulations can even model the dynamic processes of carbocation rearrangements, such as hydride or methyl shifts, which are common in the transformation of complex alkanes.

Kinetic and Thermokinetic Studies of Branched Alkane Transformations

The kinetics and thermodynamics of branched alkane reactions are of immense industrial importance, particularly in processes like catalytic cracking and isomerization which are used to improve the octane (B31449) rating of gasoline.

Kinetic studies of these transformations reveal that they often proceed through carbocationic intermediates over solid acid catalysts like zeolites. The rate of these reactions is highly dependent on the stability of the carbocation formed. Highly branched alkanes like this compound can undergo a variety of transformations, including isomerization to other branched isomers or cracking into smaller alkanes and alkenes. The cracking process typically involves β-scission of a carbocation intermediate, a step that is kinetically favored when it leads to more stable fragments.

General Thermodynamic Comparison of Alkane Isomers

| Property | Straight-Chain Alkanes | Branched-Chain Alkanes |

|---|---|---|

| Heat of Formation | Less negative (less stable) | More negative (more stable) |

| Heat of Combustion | Higher (releases more energy) | Lower (releases less energy) |

| Boiling Point | Generally higher | Generally lower due to reduced surface area and weaker van der Waals forces |

Therefore, this compound, as a highly branched C12 alkane, is expected to be more thermodynamically stable than its less branched or linear isomers.

Advanced Analytical Methodologies for Characterization and Separation of 3 Isopropyl 2,2,5 Trimethylhexane and Complex Hydrocarbon Mixtures

Advanced Spectroscopic Methods for Structural Elucidation and Dynamic Studies

Following chromatographic separation, spectroscopic techniques are employed for the unambiguous identification and detailed structural characterization of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including highly branched alkanes. acs.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing branched alkanes. The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment.

In ¹H NMR , protons in aliphatic groups are typically shielded and appear in the upfield region of the spectrum, generally between 0.7 and 1.5 ppm. openochem.org The precise chemical shift is influenced by the degree of substitution on the adjacent carbon atoms. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will have distinct chemical shifts, and spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR provides complementary information by probing the carbon framework of the molecule. The chemical shifts of carbon atoms in alkanes are also influenced by their substitution pattern. openochem.org Quaternary, tertiary, secondary, and primary carbons resonate in characteristic regions of the spectrum. For branched alkanes, empirical rules and computational methods can be used to predict ¹³C chemical shifts, aiding in the structural assignment. ruc.dk For instance, the chemical shift of a methyl group can indicate its position relative to a branch point. nih.gov

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for the different types of protons and carbons that would be expected in a molecule like 3-isopropyl-2,2,5-trimethylhexane, based on general principles for branched alkanes.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Primary (CH₃) | 0.8 - 1.0 |

| Secondary (CH₂) | 1.2 - 1.4 | |

| Tertiary (CH) | 1.4 - 1.7 | |

| ¹³C | Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 | |

| Tertiary (CH) | 25 - 50 | |

| Quaternary (C) | 30 - 45 |

Note: These are general ranges and the actual chemical shifts for this compound would require experimental measurement or detailed computational prediction.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often necessary to definitively assign all proton and carbon signals, especially for complex structures. acs.orgnih.gov COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Every molecule has a unique set of vibrational frequencies that act as a "fingerprint," allowing for its identification. For alkanes, these spectra are dominated by C-H and C-C stretching and bending vibrations.

The primary utility of IR and Raman spectroscopy for a molecule like this compound lies in functional group identification and conformational analysis. While all alkanes show similar characteristic absorptions, the precise frequencies and intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) are highly sensitive to the molecule's specific structure and conformation. nih.govnih.gov Different rotational isomers (conformers), such as anti and gauche forms, have distinct vibrational signatures. maricopa.eduyoutube.com By comparing experimentally obtained spectra with those predicted from theoretical calculations for different possible conformers, the most stable conformation or the distribution of conformers can be determined.

For instance, the C-H stretching region (2850-3000 cm⁻¹) and the CH₂/CH₃ bending (scissoring/deformation) region (1350-1470 cm⁻¹) confirm the alkane nature of the compound. The presence of the isopropyl group would give rise to a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹, while the tert-butyl group would show a strong band near 1365 cm⁻¹. The exact positions and shapes of these bands provide a detailed conformational fingerprint.

Table 3: Characteristic Infrared Absorption Frequencies for Alkane Functional Groups

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Expected Presence in this compound |

| C-H (in CH₃) | Asymmetric & Symmetric Stretch | 2962 & 2872 | Yes |

| C-H (in CH₂) | Asymmetric & Symmetric Stretch | 2926 & 2853 | Yes |

| C-H (in CH) | Stretch | ~2890 | Yes |

| CH₃ | Asymmetric & Symmetric Bend | ~1465 & ~1375 | Yes |

| CH₂ | Scissoring Bend | ~1465 | Yes |

| Isopropyl Group | Skeletal Vibration | Doublet at ~1385 & ~1370 | Yes |

| tert-Butyl Group | Skeletal Vibration | Strong band at ~1390 & ~1365 | Yes |

Source: Data compiled from general organic chemistry spectroscopy principles. Specific values for this compound would require experimental measurement.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Mixture Deconvolution

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular identification, electron ionization (EI) is commonly used, which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique signature that can be used to identify the compound.

For a highly branched C₁₂H₂₆ alkane like this compound (molar mass 170.33 g/mol ), the molecular ion peak (M⁺) at m/z 170 might be weak or absent, as is common for branched alkanes. The fragmentation pattern will be dominated by cleavages at the branching points, which lead to the formation of stable secondary and tertiary carbocations.

Expected key fragmentation pathways would include:

Loss of an isopropyl group (-43 amu): leading to a prominent peak at m/z 127.

Loss of a tert-butyl group (-57 amu): leading to a major peak at m/z 113.

Loss of other alkyl fragments: producing a series of peaks corresponding to CₙH₂ₙ₊₁⁺ ions, with characteristic peaks at m/z 43, 57, 71, and 85. researchgate.netnist.gov

When dealing with complex hydrocarbon mixtures, MS is often coupled with a separation technique, most commonly gas chromatography (GC-MS). researchgate.net In GC-MS, the mixture is first separated into its individual components by the GC column. Each component then enters the mass spectrometer, where it is identified based on its fragmentation pattern and retention time. This allows for the deconvolution of complex mixtures and the positive identification of isomers that might be difficult to distinguish by other methods.

Table 4: Plausible Mass Spectrometry Fragments for this compound (EI-MS)

| m/z Value | Plausible Fragment Structure | Identity of Lost Neutral Fragment |

| 127 | [C₉H₁₉]⁺ | Isopropyl radical (C₃H₇) |

| 113 | [C₈H₁₇]⁺ | tert-Butyl radical (C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Various C₆H₁₃ isomers |

| 71 | [C₅H₁₁]⁺ | Various C₇H₁₅ isomers |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Various C₈H₁₇ isomers |

| 43 | [C₃H₇]⁺ (isopropyl cation) | Various C₉H₁₉ isomers |

X-ray Based Spectroscopies (XAS, EXAFS) for Understanding Metal-Alkane Interactions in Catalysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific type of atom within a material. nih.gov It is particularly valuable for characterizing heterogeneous catalysts, where the active metal sites often constitute a small fraction of the total mass. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom by analyzing the features near the absorption edge. nih.gov

EXAFS provides information about the local atomic environment, including the number, type, and distance of neighboring atoms, by analyzing the oscillations in the absorption coefficient well above the edge. rsc.orgresearchgate.net

In the context of catalysis involving alkanes like this compound, XAS is not used to study the alkane itself, but rather to understand how the alkane interacts with and modifies the catalyst. For instance, in reactions like isomerization or reforming over platinum or rhodium catalysts, XAS can monitor changes in the metal's oxidation state or coordination environment upon adsorption of the alkane. researchgate.net EXAFS studies on Rh/Al₂O₃ catalysts have shown that the coordination number of the rhodium atoms changes during catalytic processes, indicating structural rearrangements of the active metal particles. researchgate.net This allows researchers to build a picture of the active site and understand the initial steps of C-H bond activation on the metal surface. researchgate.net

Table 5: Information from X-ray Absorption Spectroscopy in Alkane Catalysis

| Technique | Information Provided | Application in Catalysis |

| XANES | Oxidation state of the metal active site. Coordination geometry of the metal. | Determining if the metal is oxidized or reduced during the reaction. Identifying changes in site symmetry upon reactant binding. |

| EXAFS | Metal-neighbor bond distances. Coordination numbers. Identity of neighboring atoms (e.g., metal-metal, metal-oxygen, metal-carbon). | Characterizing the size and structure of metal nanoparticles. Detecting the formation of metal-carbon bonds during alkane activation. Observing restructuring of the catalyst under reaction conditions. rsc.orgresearchgate.net |

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a true understanding of catalytic processes, it is essential to study the catalyst under actual working conditions. This is the domain of in situ and operando spectroscopy. wikipedia.orgacs.org In situ refers to characterization in the reaction environment, while operando (from the Latin for "working") goes a step further by simultaneously measuring the catalyst's spectroscopic signature and its catalytic activity/selectivity. nih.govwikipedia.orghidenanalytical.com

These techniques bridge the gap between idealized surface science studies and industrial reactor conditions, providing dynamic information about the catalyst's active state, reaction intermediates, and deactivation pathways. nacatsoc.orgmpg.de Several spectroscopic methods can be adapted for operando studies of alkane reactions:

Operando IR and Raman Spectroscopy: These methods can identify surface-adsorbed species, such as the alkane reactant, intermediate carbocations, or coke precursors that lead to deactivation. acs.org

Operando UV-Vis Spectroscopy: This technique is sensitive to the electronic state of the catalyst and can detect the formation of unsaturated species like allylic cations or polyenes, which are often implicated in both isomerization and deactivation pathways. nacatsoc.orgmpg.de

Operando XAS: As described previously, this tracks the state of the metal active site during the reaction. nih.gov

Operando NMR: While more challenging experimentally, this can provide detailed structural information about species present on the catalyst surface during the reaction. pku.edu.cn

For a reaction involving this compound, such as isomerization over a solid acid catalyst like sulfated zirconia, operando spectroscopy could be used to monitor the formation of carbenium ion intermediates on the catalyst surface and correlate their presence with the rate of formation of different isomeric products. nacatsoc.orgresearchgate.net It would also allow for the real-time observation of coke formation, helping to elucidate the mechanism by which the catalyst loses activity. mpg.de

常见问题

Advanced Question

- Inert Atmosphere Handling : Prevents oxidation during storage (argon/vacuum sealing recommended) .

- Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize unintended reactions.

- Kinetic Monitoring : Employ GC-MS or Raman spectroscopy to track degradation products in real time .

How can researchers resolve ambiguities in stereochemical assignments for this compound?

Advanced Question

- X-ray Crystallography : Provides definitive spatial arrangement of substituents.

- NOESY NMR : Detects through-space interactions between protons to confirm relative configurations.

- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2,3-dimethyl-3-isopropylhexane) to infer stereochemical trends .

What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Advanced Question

- High-Resolution GC-MS : Identifies low-abundance isomers or alkyl halide byproducts.

- HPLC with UV Detection : Separates polar impurities (e.g., oxidation products).

- Limit of Detection (LOD) Calibration : Use internal standards (e.g., deuterated alkanes) to quantify impurities at <0.1% levels .

How do steric effects influence the compound’s reactivity in catalytic systems?

Advanced Question

The bulky isopropyl and methyl groups create steric hindrance , which:

- Reduces Reaction Rates : In electrophilic substitution due to restricted access to reactive sites.

- Directs Regioselectivity : Favors reactions at less hindered positions (e.g., terminal methyl groups).

Experimental validation requires kinetic isotope effects (KIE) studies or computational modeling of transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。